molecular formula C13H12N2O5S B1678887 Nimesulide CAS No. 51803-78-2

Nimesulide

Cat. No.: B1678887
CAS No.: 51803-78-2
M. Wt: 308.31 g/mol
InChI Key: HYWYRSMBCFDLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins, which are compounds that contribute to inflammation and pain .

Mode of Action

This compound acts as an inhibitor of COX-2 . By binding to COX-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, key mediators of inflammation . This leads to a decrease in inflammation and pain. Additionally, this compound has been shown to influence other mediators of inflammation such as free radicals and proteolytic enzymes .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . It exhibits a high degree of protein binding (>97.5%) and is metabolized in the liver . The elimination half-life of this compound ranges from 1.8 to 4.7 hours, and it is excreted through both renal (50%) and fecal (29%) routes . These ADME properties influence the bioavailability of this compound, affecting its therapeutic efficacy.

Result of Action

The molecular effect of this compound’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation and pain . On a cellular level, this compound has been shown to induce cell death and cell cycle arrest in acute myeloid leukemia (AML) cell lines . .

Action Environment

Environmental factors such as food, gender, and advanced age have negligible effects on this compound pharmacokinetics . . It’s also important to note that this compound’s action can be influenced by the specific pathological environment, such as the presence of inflammation or cancer cells .

Biochemical Analysis

Biochemical Properties

Nimesulide exerts its effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process . This inhibition results in the reduction of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of inflammation .

Cellular Effects

This compound influences cell function by reducing the production of inflammatory mediators. This can impact cell signaling pathways, gene expression, and cellular metabolism . The reduction in these mediators can lead to a decrease in pain and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX-2 . This inhibition reduces the production of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of the inflammatory process .

Temporal Effects in Laboratory Settings

This compound is rapidly and extensively absorbed after oral administration. It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . The unchanged drug is negligibly excreted in urine and feces .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, this compound showed inhibition of tumor growth, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is mainly cleared from the body by metabolic transformation. The principal active metabolite is the 4′-hydroxyl derivative (M1) . This compound also increases the aldehyde oxidase activity, which plays a role in its metabolism .

Transport and Distribution

After oral administration, this compound is rapidly and extensively absorbed. It is rapidly distributed and extensively bound to albumin . This suggests that this compound may be transported and distributed within cells and tissues via binding to albumin.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clodronate disodium tetrahydrate is synthesized by reacting dichloromethane with phosphorous acid in the presence of sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of clodronate disodium tetrahydrate involves large-scale crystallization and granulation processes. The crystalline phase of the clodronate raw material is preserved during dry granulation, ensuring the stability and easy handling of the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions: Clodronate disodium tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clodronate disodium tetrahydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Clodronate Disodium Tetrahydrate: Clodronate disodium tetrahydrate is unique due to its specific mechanism of action involving the formation of a non-hydrolyzable adenosine triphosphate analog. This property distinguishes it from other bisphosphonates that may not form such analogs .

Properties

IUPAC Name

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWYRSMBCFDLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037250
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51803-78-2
Record name Nimesulide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51803-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimesulide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nimesulide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimesulide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMESULIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144.5 °C
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

41 grams of nimesulide-sodium salt/βCD complex of 1:1 molar ratio are obtained as a yellow fine powder. The resultant nimesulide content is 20.0±0.2% measured by UV-spectrophotometry. Solubility properties are such that 100 mg of the complex can be dissolved in 6 ml of distilled water, resulting in a slightly opalescent solution with approximately 3.5 mg/ml nimesulide content. The solution has a pH value of 8.3±0.1.
Name
nimesulide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimesulide
Reactant of Route 2
Reactant of Route 2
Nimesulide
Reactant of Route 3
Reactant of Route 3
Nimesulide
Reactant of Route 4
Nimesulide
Reactant of Route 5
Reactant of Route 5
Nimesulide
Reactant of Route 6
Reactant of Route 6
Nimesulide
Customer
Q & A

Q1: What is the primary mechanism of action of Nimesulide?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thus exerting its anti-inflammatory and analgesic effects.

Q2: Does this compound interact with any other targets besides COX-2?

A2: While primarily known for its COX-2 inhibitory activity, studies have shown that this compound can also influence other cellular processes. For instance, it has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels in activated neutrophils, which contributes to the inhibition of platelet-activating factor (PAF) and leukotriene B4 (LTB4) release []. Additionally, research suggests that this compound may exert anti-cancer effects through mechanisms involving phosphatase and tensin homolog (PTEN) upregulation, apoptosis induction, and cell cycle arrest [, , ].

Q3: How does the inhibition of COX-2 by this compound translate into its observed therapeutic effects?

A3: COX-2 plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into prostaglandins. These prostaglandins contribute to various physiological processes associated with inflammation, including vasodilation, increased vascular permeability, and sensitization of pain receptors. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.

Q4: Are there any studies exploring the downstream effects of this compound beyond its direct interaction with COX-2?

A4: Yes, research has delved into the broader cellular responses elicited by this compound. For example, in pancreatic cancer cells, this compound has been shown to enhance the expression of PTEN, a tumor suppressor gene, while decreasing the expression of COX-2 and vascular endothelial growth factor (VEGF) []. This suggests a potential role for this compound in inhibiting tumor angiogenesis. Additionally, this compound has been observed to modulate the expression of cell cycle regulatory proteins and apoptotic markers in a model of ultraviolet B-induced photocarcinogenesis [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H12N2O5S, and its molecular weight is 308.31 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: While specific spectroscopic data may not be explicitly detailed within the provided research, techniques such as infrared (IR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy have been employed to confirm the structure of this compound and its derivatives [, ]. These techniques provide valuable information regarding the functional groups and structural arrangements present within the molecule.

Q7: What are the challenges associated with the formulation of this compound due to its physicochemical properties?

A7: this compound's poor water solubility poses a significant challenge in its formulation, particularly for parenteral administration [, , ]. This limited solubility can hinder its bioavailability and necessitate the exploration of alternative delivery strategies.

Q8: What approaches have been explored to overcome the formulation challenges associated with this compound?

A8: Several strategies have been investigated to enhance the solubility and bioavailability of this compound. One approach involves the formation of inclusion complexes with β-cyclodextrin, which can improve its aqueous solubility and dissolution rate [, ]. Other methods include the development of solid dispersions using hydrophilic carriers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and modified starches [, , ]. These techniques aim to disperse the drug in a matrix that facilitates its dissolution and absorption.

Q9: What is the typical pharmacokinetic profile of this compound?

A9: this compound is well absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 1 to 3 hours [, , ]. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its major metabolite, hydroxythis compound, also possesses pharmacological activity [, ]. This compound is primarily eliminated in the urine, with a half-life (t1/2) of approximately 2-4 hours [].

Q10: Has the efficacy of this compound been evaluated in clinical trials, and what are the key findings?

A10: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various conditions, including osteoarthritis, acute pain, and dysmenorrhea. Results from these trials have demonstrated that this compound is effective in reducing pain and improving functional outcomes in patients with osteoarthritis [, ]. Furthermore, it has shown efficacy in managing acute low back pain, demonstrating comparable or superior analgesic effects compared to other NSAIDs like ibuprofen []. Studies have also indicated its potential in reducing postoperative pain associated with dental procedures and periodontal surgery [, ].

Q11: What are the major safety concerns associated with this compound use?

A11: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects, particularly hepatotoxicity [, , ]. Cases of liver injury, including acute hepatitis and liver failure, have been reported, leading to its withdrawal from the market in some countries [, ].

Q12: Are there any specific patient populations in whom this compound use may be contraindicated or require careful monitoring?

A12: this compound is generally contraindicated in patients with a history of hypersensitivity to the drug or other NSAIDs, as well as those with active peptic ulcer disease or severe hepatic impairment [].

Q13: What steps have regulatory agencies taken to address the safety concerns associated with this compound?

A13: In response to reports of hepatotoxicity, regulatory agencies in some countries have implemented measures to mitigate the risks associated with this compound use. These measures include limiting the duration of treatment, recommending lower doses, and strengthening warnings and precautions in the drug's label [, ].

Q14: What are some potential strategies for improving the delivery of this compound to specific target tissues?

A14: Research continues to explore innovative drug delivery systems for this compound to enhance its therapeutic index and minimize potential adverse effects. These strategies include the development of targeted nanoparticles, liposomes, and other nanocarriers that can deliver the drug specifically to inflamed tissues, thereby reducing systemic exposure and potential toxicity [].

Q15: Are there any promising avenues for future research on this compound?

A15: Further research is warranted to elucidate the full spectrum of this compound's pharmacological activities, particularly its potential as an anticancer agent [, ]. Additionally, investigations into safer and more targeted drug delivery systems hold promise for maximizing its therapeutic benefits while minimizing risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.